(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Overview
Description
(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a carboxylic acid group and a 3,5-dimethoxyphenyl group, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a suitable amine and aldehyde.
Introduction of the 3,5-Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a 3,5-dimethoxyphenyl halide or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrolidine ring.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The aromatic ring with methoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases, such as aluminum chloride or sodium hydride.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products may include various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigating its biological activity and potential therapeutic effects.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the pyrrolidine ring and the 3,5-dimethoxyphenyl group may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
The unique combination of the pyrrolidine ring, the 3,5-dimethoxyphenyl group, and the carboxylic acid group in (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFGHGLKHHVFCD-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376092 | |
Record name | (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049980-13-3 | |
Record name | (3S,4R)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049980-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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